Chicken AvBD12
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GPDSCNHDRGLCRVGNCNPGEYLAKYCFEPVILCCKPLSPTPTKT |
Origin of Product |
United States |
Molecular Structure and Physicochemical Properties of Chicken Avbd12
The function of AvBD12 is intrinsically linked to its molecular structure. Predicted three-dimensional models of AvBD12 reveal a structure that includes a conserved internal β-sheet domain, which is characteristic of beta-defensins. nih.gov Additionally, it features an N-terminal α-helix and an adjacent β2-β3 loop. nih.gov The structural integrity of AvBD12 is maintained by three intramolecular disulfide bridges, which are crucial for some of its biological activities. nih.govnih.gov Disruption of these bonds leads to a loss of the defined β-sheet conformation, resulting in a random coil structure. nih.gov
Table 1: Physicochemical Properties of Chicken AvBD12
| Property | Value |
| Molecular Weight | 4892.76 Da researchgate.net |
| Net Charge (at pH 7.0) | +1 researchgate.net |
| Hydrophobicity | 33% nih.gov |
This table summarizes key physicochemical properties of the mature AvBD12 peptide.
Mechanism of Action and Antimicrobial Spectrum
Mode of Antimicrobial Action
The primary mechanism by which AvBD12 exerts its antimicrobial effect is through the disruption of microbial cell membranes. Upon interaction with bacteria, AvBD12 induces significant ultrastructural changes, including the development of a fuzzy membrane appearance and leakage of intracellular contents. nih.gov The antimicrobial potency of AvBD12 is influenced by environmental factors; its activity is positively correlated with its net positive charge and is inversely affected by the concentration of sodium chloride. nih.gov
Spectrum of Antimicrobial Activity
Chicken AvBD12 has demonstrated activity against a variety of pathogenic bacteria. Research has confirmed its efficacy against both Gram-negative bacteria, such as Escherichia coli and Salmonella Typhimurium, and Gram-positive bacteria like Staphylococcus aureus. nih.gov However, studies comparing its potency to other avian defensins have shown that AvBD12 is less potent than AvBD-6 against these particular bacterial strains. nih.gov
Biological Functions and Immunomodulatory Roles of Chicken Avbd12
Role as an Effector Molecule of the Avian Innate Immune System
AvBD12 functions as a key effector molecule within the intricate network of the avian innate immune system, providing an immediate line of defense against invading pathogens. nih.gov
Contribution to First-Line Host Defense Mechanisms
Avian β-defensins, including AvBD12, are integral to the first-line host defense, particularly at mucosal surfaces, which are primary sites of pathogen entry. usda.gov The expression of AvBD12 has been identified in various tissues, including the hen's oviduct and in sperm, suggesting its role in protecting the reproductive tract from infection. asm.orgnih.gov For instance, immunoreactive AvBD12 has been localized in the mucosal epithelium of the hen's vagina. bioscientifica.com The presence of AvBD12 in these locations is critical for ensuring the sterility required for successful embryonic development and the production of pathogen-free eggs. asm.org Studies have shown that the expression of AvBD12 mRNA can be upregulated in response to bacterial components like lipopolysaccharide (LPS), indicating its active participation in the immediate defense against bacterial challenges. nih.gov However, infections with certain parasites, such as Eimeria acervulina, have been shown to downregulate the expression of AvBD12 in the duodenum, suggesting that some pathogens may have mechanisms to suppress this aspect of the innate immune response. usda.gov
Involvement in Early Immune Responses to Pathogens
AvBD12 is actively involved in the early stages of the immune response to pathogens. Its expression is often modulated following infection. For example, stimulation with LPS, a component of Gram-negative bacteria, leads to a significant increase in the expression of AvBD12 in chicken sperm. nih.gov Similarly, infection with Salmonella has been associated with a significant increase in AvBD12 gene expression. cambridge.org This rapid upregulation highlights its role as an early response gene that helps to control initial pathogen replication. The innate immune system, through molecules like AvBD12, provides a critical bridge in the time between the onset of infection and the development of a more specific adaptive immune response. uu.nl
Direct Antimicrobial Activities of AvBD12
A primary function of AvBD12 is its ability to directly kill a range of pathogenic microorganisms. nih.govresearchgate.net
Spectrum of Activity Against Bacterial Pathogens (Gram-negative and Gram-positive)
AvBD12 has demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net Research has shown its effectiveness against pathogens such as Escherichia coli, a Gram-negative bacterium. nih.gov It has also been tested against other significant pathogens, including Salmonella Typhimurium (Gram-negative) and Staphylococcus aureus (Gram-positive). umsystem.edunih.gov While it is active against these bacteria, some studies have indicated that other avian defensins, like AvBD6, may exhibit more potent activity against certain strains. umsystem.edunih.gov The antimicrobial efficacy of AvBD12 can be influenced by factors such as the concentration of the peptide and the surrounding ionic environment. nih.gov
| Target Pathogen | Gram Staining | Efficacy of AvBD12 |
| Escherichia coli | Gram-negative | Active |
| Salmonella Typhimurium | Gram-negative | Active |
| Staphylococcus aureus | Gram-positive | Active |
Proposed Mechanisms of Microbial Inactivation (excluding detailed chemical/physical properties)
The proposed mechanism by which avian β-defensins like AvBD12 inactivate microbes primarily involves interaction with the microbial cell membrane. asm.orgfrontiersin.org As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. asm.org This interaction leads to the disruption of the membrane's integrity, ultimately resulting in the death of the pathogen. frontiersin.org Scanning electron microscopy of bacteria treated with AvBDs has shown evidence of cell membrane damage. researchgate.net Furthermore, AvBD12 has been shown to interact with bacterial genomic DNA, suggesting an additional intracellular mechanism of action. nih.gov It also possesses a lipopolysaccharide-neutralizing effect, which can mitigate the inflammatory effects of bacterial endotoxins. nih.govnih.gov
Chemotactic and Cell-Recruiting Properties of AvBD12
Beyond its direct antimicrobial actions, AvBD12 plays a crucial role in orchestrating the immune response by attracting key immune cells to the site of infection. nih.govnih.gov This function is vital for initiating and amplifying the adaptive immune response.
AvBD12 has been shown to have chemotactic (cell-attracting) properties for various immune cells. It is a chemoattractant for chicken macrophages. nih.govnih.gov This recruitment of macrophages is significant as they are key phagocytic cells that engulf and destroy pathogens. The chemotactic effect of AvBD12 on macrophages appears to be mediated through the chicken chemokine receptor 2 (CCR2). nih.gov
Interestingly, AvBD12 also exhibits cross-species chemotactic activity, as it can induce the migration of murine (mouse) immature dendritic cells. nih.govumsystem.edunih.gov Dendritic cells are potent antigen-presenting cells that are critical for initiating the T-cell mediated adaptive immune response. The ability of AvBD12 to attract these cells suggests it plays a pivotal role in bridging the innate and adaptive immune systems. nih.gov This chemotactic function is dependent on the structural integrity of the peptide, specifically the presence of its conserved disulfide bridges. nih.govnih.gov
| Recruited Cell Type | Species | Key Function |
| Chicken Macrophages | Avian (Chicken) | Phagocytosis, Pathogen Clearance |
| Murine Immature Dendritic Cells | Mammalian (Mouse) | Antigen Presentation, T-cell Activation |
Chemoattraction of Avian Immune Cells (e.g., Macrophages)
Chicken AvBD12 exhibits a mild chemotactic effect on chicken macrophages. nih.govumsystem.edu This chemoattraction, or chemical-induced migration, is a critical process for recruiting immune cells to sites of infection or inflammation. uu.nl Studies have shown that the chemotactic property of AvBD12 for chicken macrophages is dependent on the presence of chicken chemokine receptor 2 (CCR2) on the host cells. nih.govnih.gov This interaction facilitates the guided movement of macrophages, which are vital for phagocytosis and antigen presentation, thereby initiating and shaping the subsequent immune response. researchgate.net The structural integrity of the peptide, specifically its conserved disulfide bridges, is essential for this chemotactic activity. nih.govumsystem.edu
| AvBD12 Chemotactic Activity: Avian Cells | | :--- | :--- | | Target Cell Type | Chicken Macrophages | | Observed Effect | Mild Chemoattraction nih.govumsystem.edu | | Required Receptor | Chicken Chemokine Receptor 2 (CCR2) nih.govnih.gov | | Structural Requirement | Conserved disulfide bridges umsystem.edu |
Chemoattraction of Mammalian Dendritic Cells
A unique and significant feature of this compound is its ability to act as a chemoattractant for mammalian immune cells, specifically immature dendritic cells. nih.govnih.gov Research has demonstrated that AvBD12 can induce the migration of a murine immature dendritic cell line (JAWSII). nih.govumsystem.edu This cross-species activity suggests potential applications for AvBDs as immunomodulatory agents in mammals. nih.gov Dendritic cells are the most potent type of antigen-presenting cell, playing a pivotal role in bridging the innate and adaptive immune systems. nih.govmsdmanuals.com The ability of AvBD12 to recruit these cells indicates its potential to enhance antigen presentation and stimulate a robust adaptive immune response. frontiersin.org This chemotactic function is dose-dependent, occurring at relatively high concentrations of the peptide. umsystem.edu
Interaction with Pattern Recognition Receptors and Signaling Pathways
The immunomodulatory effects of peptides like AvBD12 are often mediated through their interaction with Pattern Recognition Receptors (PRRs), which are key components of the innate immune system. nih.govmdpi.com These receptors recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS). mdpi.com
Potential Role in TLR-Dependent Signaling Pathways (e.g., TLR-4, TLR-2)
In chickens, the Toll-like receptor (TLR) family includes receptors that recognize bacterial components; TLR4, in complex with myeloid differentiation protein-2 (MD-2), is the primary sensor for LPS from Gram-negative bacteria, while TLR2 recognizes components of Gram-positive bacteria. frontiersin.orgnih.gov
While direct binding of AvBD12 to these receptors has not been fully elucidated, its primary role in modulating TLR signaling appears to be indirect, through its potent LPS-neutralizing capability. By binding to and neutralizing LPS, AvBD12 effectively prevents this PAMP from activating the TLR4/MD-2 complex. nih.govnih.gov This action preempts the initiation of the MyD88-dependent signaling pathway, which would otherwise lead to the activation of NF-κB and the production of pro-inflammatory cytokines. mdpi.comfrontiersin.org Although not demonstrated specifically for AvBD12, other avian defensins, such as AvBD13, have been shown to exert effects that are inhibited by anti-TLR4 antibodies, suggesting a potential for interaction within this peptide family. mdpi.com However, studies treating chicken cecal tonsil cells with TLR2 and TLR4 ligands did not find significant changes in AvBD12 expression, indicating a complex relationship. researchgate.net
Modulation of Cellular Immune Responses (e.g., Activation of Antigen-Presenting Cells)
AvBD12 modulates cellular immune responses through two primary mechanisms: the recruitment of antigen-presenting cells (APCs) and the regulation of their activation state. APCs, which include dendritic cells and macrophages, are essential for processing and presenting antigens to T cells, thereby initiating adaptive immunity. msdmanuals.comfrontiersin.org
First, as established, AvBD12 is chemotactic for both avian macrophages and mammalian dendritic cells. nih.govnih.gov This recruitment brings these crucial cells to the site where they are needed. Second, by neutralizing LPS, AvBD12 modulates the activation of these APCs. nih.gov Overstimulation of APCs by PAMPs like LPS can lead to an excessive inflammatory response, or "cytokine storm," which can cause tissue damage. mdpi.com By sequestering LPS, AvBD12 can dampen this pro-inflammatory signaling, preventing the overproduction of cytokines like IL-1β and nitric oxide, as has been observed with other chicken host defense peptides. plos.orgnih.gov This modulation ensures a more controlled and effective immune response, highlighting the peptide's role in maintaining immune homeostasis. uu.nl
Anti-Inflammatory and LPS-Neutralizing Capacity of AvBD12
A key immunomodulatory function of this compound is its capacity to neutralize Lipopolysaccharide (LPS), a major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria and a powerful inflammatory trigger. nih.gov Studies using the Limulus Amoebocyte Lysate (LAL) assay have confirmed that AvBD12 neutralizes LPS activity in a dose-dependent manner. nih.govresearchgate.net
Research comparing AvBD12 with Avian β-defensin 6 (AvBD-6) found that while both peptides neutralize LPS, AvBD-6 is generally more potent. nih.gov For instance, at a concentration of 32 μg/ml, both defensins could neutralize over 70% of LPS activity. nih.gov Interestingly, this LPS-neutralizing function is not significantly inhibited by varying salt (NaCl) concentrations, which is a notable characteristic as the antimicrobial activity of many defensins is salt-sensitive. nih.gov The ability to neutralize LPS directly contributes to the anti-inflammatory properties of AvBD12, as it prevents the endotoxin from binding to TLR4 and initiating the inflammatory cascade. frontiersin.org
| LPS Neutralization by this compound | | :--- | :--- | | Assay Used | Limulus Amoebocyte Lysate (LAL) Assay researchgate.net | | Effect | Dose-dependent neutralization of LPS nih.gov | | Comparative Potency | Less potent than AvBD-6 nih.gov | | Influence of Salt (NaCl) | Neutralizing ability is not significantly impacted by NaCl concentration nih.gov |
Interactions of Chicken Avbd12 with Pathogens and Environmental Factors
Response of AvBD12 Expression to Bacterial Infections
The expression of AvBD12 is notably influenced by bacterial challenges, with varying responses observed in different infection models and tissues.
Salmonella Infection Models
Salmonella species, particularly Salmonella Typhimurium and Salmonella Enteritidis, are significant pathogens in poultry, and the host's innate immune response, including the expression of AvBDs, is critical in combating these infections. Research has demonstrated that AvBD12 gene expression is significantly increased in leukocytes isolated from chickens in response to S. typhimurium infection cabidigitallibrary.org. This upregulation suggests a role for AvBD12 in the systemic immune response to salmonellosis.
Furthermore, studies utilizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria like Salmonella, have shown an upregulation of AvBD12 in the theca layer of ovarian follicles in laying hens nih.gov. This indicates that AvBD12 is involved in the immune defense of the reproductive tract, which can be a route for vertical transmission of Salmonella nih.govnih.gov. In the cecal tonsils, which are crucial inductive sites for intestinal immunity, Salmonella infection has been shown to significantly increase the expression of several antimicrobial peptides, though the specific response of AvBD12 in this tissue in all studies can be variable nih.gov.
| Condition | Tissue/Cell Type | Observed AvBD12 Expression Change | Reference |
| Salmonella Typhimurium Infection | Leukocytes | Increased | cabidigitallibrary.org |
| LPS (from Salmonella) Injection | Ovarian Follicles (Theca Layer) | Upregulated | nih.gov |
Campylobacter Colonization Studies
Campylobacter jejuni is a leading cause of foodborne illness, and poultry is a primary reservoir. While C. jejuni often colonizes chickens without causing overt clinical signs, it does elicit an immune response nih.govcore.ac.uk. The expression of AvBD12 in response to Campylobacter colonization appears to be complex and dependent on factors such as the dose of the challenge, the time post-infection, and the specific intestinal segment.
In some studies, AvBD12 has been found to be upregulated in the presence of Campylobacter, indicating its involvement in the innate immune pathways activated by the bacterium nih.gov. However, other research presents a more nuanced picture. For instance, a study investigating the effects of different challenge doses of C. jejuni found that at day 7 post-challenge, a high dose (10⁸ cfu) led to a downregulation of AvBD12 in the cecum vt.edu. Conversely, at day 14 post-challenge, a low dose (10⁶ cfu) resulted in an upregulation of AvBD12 mRNA in both the ileum and cecum vt.edu. This suggests that the host response, including AvBD12 expression, can be modulated by the bacterial load, potentially reflecting different strategies by the host to either tolerate or clear the infection.
| Challenge | Time Post-Challenge | Intestinal Segment | Observed AvBD12 Expression Change | Reference |
| Campylobacter Colonization | Not Specified | Not Specified | Upregulated | nih.gov |
| C. jejuni (10⁸ cfu) | 7 days | Cecum | Downregulated | vt.edu |
| C. jejuni (10⁶ cfu) | 14 days | Ileum and Cecum | Upregulated | vt.edu |
AvBD12 Expression in Response to Parasitic Challenges
Parasitic infections, particularly coccidiosis caused by Eimeria species, pose a significant threat to the poultry industry, causing intestinal lesions and reduced growth. The host's immune response to these intracellular protozoa involves a complex interplay of various immune factors, including AvBDs.
Eimeria Species-Specific Responses
The expression of AvBD12 in response to Eimeria infection is species- and tissue-specific, reflecting the distinct pathologies caused by different Eimeria species in various parts of the intestine usda.govvt.edu. For example, a challenge with Eimeria acervulina, which primarily affects the duodenum, resulted in a downregulation of AvBD12 expression in this intestinal segment usda.govvt.edu. In contrast, infections with Eimeria maxima, which targets the jejunum, and Eimeria tenella, which colonizes the ceca, did not show significant changes in AvBD12 expression in the tissues they predominantly infect usda.govvt.edu. This differential regulation suggests that Eimeria species may have evolved mechanisms to modulate the host's innate immune response to facilitate their survival and replication.
| Eimeria Species | Intestinal Segment | Observed AvBD12 Expression Change | Reference |
| Eimeria acervulina | Duodenum | Downregulated | usda.govvt.edu |
| Eimeria maxima | Jejunum | No significant change | usda.govvt.edu |
| Eimeria tenella | Ceca | No significant change | usda.govvt.edu |
Influence of Environmental Modulators on AvBD12 Expression
The gut environment, including the resident microbiota, can significantly influence the expression of host defense peptides. Probiotics, live microorganisms that confer a health benefit to the host, are one such modulator.
Effects of Probiotics on Gastrointestinal AvBD12 Expression
Probiotics are known to modulate the intestinal immune system, and their effects on AvBD12 expression have been noted in several studies. The oral administration of Lactobacillus reuteri to broiler chicks was found to decrease the expression of AvBD12 in the crop nih.govresearchgate.net. Similarly, another study reported that feeding with a probiotic mixture containing Streptococcus faecalis, Clostridium butyricum, and Bacillus mesentericus lowered the protein level of AvBD12 in the proventriculus of broiler chicks nih.gov.
The interaction between probiotics and pathogens can also influence AvBD12 expression. While probiotic feeding alone did not alter AvBD12 expression in the cecal tonsil, co-stimulation with a Salmonella infection led to a reduction in AvBD12 expression to levels comparable to those in uninfected control birds nih.gov. This suggests that probiotics may help to prevent an excessive inflammatory response during infection, thereby maintaining gut homeostasis.
| Probiotic | Gastrointestinal Location | Observed AvBD12 Expression Change | Reference |
| Lactobacillus reuteri | Crop | Decreased | nih.govresearchgate.net |
| Streptococcus faecalis, Clostridium butyricum, Bacillus mesentericus | Proventriculus (protein level) | Lowered | nih.gov |
| Probiotic treatment with Salmonella infection | Cecal Tonsil | Reduced to control levels | nih.gov |
Considerations of Heat Stress Effects
High ambient temperature is a significant stressor in the poultry industry, known to induce immunosuppression and increase susceptibility to diseases. nih.govmdpi.com Heat stress has been shown to decrease the expression of certain avian beta-defensins, such as AvBD4 and AvBD6, in broiler chickens infected with Salmonella Enteritidis. nih.govresearchgate.net This stressor elevates corticosterone (B1669441) serum levels and can impair the intestinal mucosal barrier, thereby increasing the risk of pathogen invasion. nih.gov
Detailed Research Findings on Pathogen Interactions
Chicken AvBD12 has demonstrated antimicrobial activity against a spectrum of both Gram-negative and Gram-positive bacteria. nih.govumsystem.edu Its effectiveness, however, can be influenced by factors such as the concentration of the peptide and the surrounding ionic strength. nih.gov
Research has shown that AvBD12 is less potent than other avian beta-defensins, such as AvBD-6, against certain bacteria like Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus. nih.govnih.gov The antimicrobial efficacy of AvBDs is positively correlated with their net positive charge, and AvBD12 has a lower net positive charge compared to more potent defensins. umsystem.edu The antimicrobial action of AvBDs is significantly diminished in environments with physiological salt concentrations. umsystem.edu
Beyond its direct antimicrobial function, AvBD12 also exhibits chemotactic properties, meaning it can attract immune cells to the site of infection. nih.govnih.gov It has been shown to induce the migration of murine immature dendritic cells at higher concentrations. nih.govumsystem.edu This chemotactic function is dependent on the presence of intact disulfide bridges within the peptide's structure, a feature that is less critical for its direct antimicrobial activity. nih.govnih.gov
Interestingly, the expression of AvBD12 mRNA in the jejunum of broiler chickens has been observed to be significantly downregulated following co-infection with Eimeria maxima and Clostridium perfringens. researchgate.net In contrast, the expression of AvBD12 in chicken sperm has been shown to increase in response to stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacterial outer membranes. researchgate.net
The following table summarizes the antimicrobial activity of wild-type this compound against various pathogens as reported in a scientific study.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Concentration (µg/mL) | Percent Killing (%) |
|---|---|---|
| Escherichia coli | 16 | 74.4 |
| Salmonella Typhimurium | 16 | 47.3 |
| Pseudomonas aeruginosa | 16 | 35.5 |
| Staphylococcus aureus | 16 | 52.9 |
Data derived from a study evaluating the antimicrobial activity of AvBD12 after 2 hours of incubation with the respective pathogens. nih.gov
Evolutionary Dynamics of Chicken Avbd12
Phylogenetic Relationships within the Avian Beta-Defensin Family
The avian beta-defensin genes are key components of the innate immune system in birds. nih.gov In the chicken (Gallus gallus), these genes are organized in a dense cluster on chromosome 3. nih.govnih.gov This genomic arrangement, typically spanning 66 to 200 kb and flanked by the CTSB and TRAM2 genes, is a common feature across avian species and is prone to structural variations like gene duplication, pseudogenization, and gene loss. frontiersin.org
Phylogenetic analyses of the AvBD gene family reveal a complex evolutionary history. Most AvBD genes appear to have evolved before the divergence of different avian species, indicating an ancient origin. researchgate.net However, there are also instances of species-specific gene evolution. researchgate.net
Specifically concerning AvBD12, phylogenetic studies suggest it belongs to a distinct group. One analysis clustered AvBD5 and AvBD12 with ovodefensins (OvoDs), a group of antimicrobial peptides primarily found in egg whites. jabg.org This has led to the hypothesis that the ovodefensin gene cluster may have originated from a duplication and subsequent diversification of an ancestral gene related to AvBD12. jabg.org Further research suggests that some AvBDs, including AvBD12, may have originated before the evolutionary split of Archelosauria (the group containing turtles, crocodilians, and birds), indicating a deep ancestral origin. jabg.org
Table 1: Genomic Location and Phylogenetic Context of Chicken AvBD12
| Feature | Description |
|---|---|
| Gene Name | Avian Beta-Defensin 12 (AvBD12) |
| Organism | Chicken (Gallus gallus) |
| Chromosomal Location | Chromosome 3q3.5-q3.7 nih.gov |
| Gene Cluster | Part of a dense cluster of 14 AvBD genes nih.govresearchgate.net |
| Phylogenetic Grouping | Clusters with AvBD5 and Ovodefensins jabg.org |
| Proposed Ancestry | May have arisen before the divergence of Archelosauria jabg.org |
Evolutionary Models and Selective Pressures on AvBD12
The evolution of the AvBD gene family is not static; it is a dynamic process governed by models that account for gene gain, loss, and functional diversification in response to relentless pressure from pathogens.
The evolution of the beta-defensin gene family in vertebrates, including birds, is consistent with the "birth-and-death" model of evolution. jabg.orgresearchgate.net This model is characterized by the generation of new genes through gene duplication and the loss of genes through deletion or inactivation (pseudogenization). frontiersin.orgresearchgate.net The AvBD gene cluster shows clear evidence of this process, with significant variation in gene copy number and the presence of pseudogenes observed across different avian lineages. frontiersin.orgresearchgate.net For example, while chickens possess 14 AvBD genes, the zebra finch has a cluster of 22 AvBD genes, indicating lineage-specific duplication events. researchgate.net This process allows for the expansion and contraction of the defensin (B1577277) repertoire, enabling species to adapt their immune defenses to specific environmental and pathogenic challenges. jabg.org
Positive selection is a major evolutionary force driving the functional diversification of immune genes. It favors the accumulation of non-synonymous mutations, which alter the amino acid sequence of a protein, potentially leading to new or enhanced functions. Studies have shown that duplicated beta-defensin genes often accumulate non-synonymous substitutions at a higher rate than synonymous ones, suggesting relaxed selective pressure or positive selection after duplication. researchgate.net
While many AvBD genes show evidence of positive selection, particularly in more recently diverged gene lineages, the selective pressures can be gene-specific. frontiersin.orgresearchgate.net For instance, some studies have identified specific amino acid sites in certain AvBDs that have evolved under positive selection. researchgate.net Although negative selection (purifying selection) is the dominant force conserving functionally crucial regions of most AvBDs, episodic positive selection has been instrumental in the diversification of specific sites. researchgate.net A study on waterfowl revealed high levels of polymorphism in several AvBD genes, including AvBD12, which is indicative of balancing or diversifying selection pressures. researchgate.netnih.gov This genetic variation is crucial for recognizing and combating a wide array of pathogens.
Comparative Genomics of AvBD12 Across Avian Species
Comparative genomic studies provide powerful insights into the evolution of gene families. The availability of multiple avian genomes, largely through initiatives like the Bird 10K project, has facilitated detailed comparisons of the AvBD gene cluster. mdpi.comgenomics.cn
A comparison between the chicken (Galliformes) and the zebra finch (Passeriformes), which diverged around 100 million years ago, revealed both conservation and significant divergence in their AvBD gene clusters. researchgate.netfrontiersin.org Ten of the 22 zebra finch AvBD genes were found to be highly conserved orthologs of chicken genes, while the remaining 12 were the result of more recent, lineage-specific gene duplications. researchgate.net This highlights a pattern of both stable, conserved genes and rapidly evolving, lineage-specific genes within the same family.
Across the Galliformes order, the genomic structure of the AvBD gene cluster, including the order and transcriptional orientation of orthologous genes, is largely conserved. frontiersin.org However, this conservation is punctuated by significant diversification, including copy number variations and the presence of species-specific paralogs. frontiersin.org For example, a comprehensive study of 25 galliform species identified 354 AvBD genes, revealing widespread gene duplication and loss. frontiersin.org Specifically for AvBD12, studies in waterfowl have noted high levels of nucleotide and amino acid diversity, suggesting it is a polymorphic locus in these species. researchgate.netnih.gov
Table 2: Comparative Overview of AvBD Gene Cluster in Selected Avian Orders
| Feature | Galliformes (e.g., Chicken) | Passeriformes (e.g., Zebra Finch) | Anseriformes (e.g., Waterfowl) |
|---|---|---|---|
| Number of AvBDs | 14 in chicken researchgate.net | 22 in zebra finch researchgate.net | Variable |
| Evolutionary Pattern | Conserved gene order with some duplications (e.g., AvBD6) and losses frontiersin.orgresearchgate.net | Significant gene duplication events post-divergence from Galliformes researchgate.net | High polymorphism in several AvBDs, including AvBD12 researchgate.netnih.gov |
| AvBD12 Status | Present and functionally studied | Ortholog present | High nucleotide and amino acid diversity researchgate.netnih.gov |
Associations Between AvBD12 Evolution and Ecological Factors
The evolution of immune genes is intrinsically linked to the ecological context of the host, including its life history, behavior, and the specific pathogens it encounters. Recent research has begun to unravel these complex relationships for avian beta-defensins.
A significant study on 25 species of Galliformes investigated the link between AvBD evolution and various ecological and life-history traits. The analysis revealed that the evolution of nine AvBD genes, including AvBD12, was significantly associated with specific ecological factors. frontiersin.org These factors can range from diet and habitat to social structure and migratory behavior, all of which influence a bird's exposure to different types of pathogens. researchgate.net
Furthermore, the study found that the evolutionary rates of these defensin genes showed distinct relationships with inferred infection risk. frontiersin.org This suggests a co-evolutionary arms race, where hosts continuously adapt their immune defenses in response to the selective pressures exerted by pathogens in their environment. The variation and evolution of AvBD12 are therefore not random but are likely shaped by the specific ecological niche and pathogen landscape experienced by different avian species. This highlights the multifunctionality of beta-defensins and potential evolutionary trade-offs between immune defense and other vital biological functions. frontiersin.org
Research Methodologies for Studying Chicken Avbd12
In Vitro Functional Assays
Antimicrobial Activity Assays Against Bacterial Strains
A primary method to determine the efficacy of AvBD12 is through antimicrobial activity assays. These assays quantify the peptide's ability to kill or inhibit the growth of pathogenic bacteria. A common technique is the colony counting assay, where a known concentration of bacteria is incubated with the defensin (B1577277) peptide for a set period. nih.gov The mixture is then serially diluted and plated on growth media. After incubation, the number of surviving bacterial colonies (Colony Forming Units or CFU) is counted. nih.gov
The antimicrobial activity is often expressed as the percentage of bacteria killed, calculated using the formula: ((CFU in control - CFU in treated sample) / CFU in control) x 100%. nih.gov These assays are typically performed in triplicate to ensure accuracy. nih.gov
Research has tested AvBD12 against a panel of both Gram-negative and Gram-positive bacteria. For instance, at a concentration of 16 µg/ml, AvBD12 demonstrated varying levels of bactericidal activity. nih.gov The impact of environmental factors, such as salt concentration, on the peptide's function is also assessed by conducting these assays in the presence of different molarities of sodium chloride (NaCl). nih.gov
Interactive Table: Antimicrobial Activity of Chicken AvBD12 (16 µg/ml) This table summarizes the percentage of bacterial killing by wild-type this compound after a 2-hour incubation at 37°C. Data is sourced from studies on AvBD12 and its synthetic analogues. nih.gov
| Bacterial Strain | Type | % Killing by AvBD12 |
| Escherichia coli | Gram-Negative | 74.4% |
| Salmonella Typhimurium | Gram-Negative | 47.3% |
| Pseudomonas aeruginosa | Gram-Negative | 35.5% |
| Staphylococcus aureus | Gram-Positive | 52.9% |
Chemotaxis Assays using Immune Cells
Beyond its direct antimicrobial function, AvBD12 acts as an immunomodulatory molecule by attracting immune cells to sites of infection, a process known as chemotaxis. nih.govcellomaticsbio.com Chemotaxis assays are designed to measure this directed cell migration toward a chemical gradient created by the chemoattractant, in this case, AvBD12. criver.comibidi.com
These assays are often conducted using multi-well plates that have a porous membrane separating an upper and lower chamber (e.g., IncuCyte® Clearview plates). criver.com Immune cells, such as macrophages or dendritic cells, are placed in the upper chamber. nih.govcriver.com The test substance, AvBD12, is placed in the lower chamber to act as the chemoattractant. criver.com The migration of cells through the membrane toward the chemoattractant is monitored and quantified over time, often using automated imaging systems. criver.com
Studies have shown that AvBD12 has a notable chemotactic effect, inducing the migration of chicken macrophages. nih.gov Furthermore, it has demonstrated a unique cross-species ability to attract murine (mammalian) immature dendritic cells. nih.govresearchgate.net This particular property highlights its potential relevance in broader immunological contexts beyond avian species. researchgate.netresearchgate.net
Genetic Analysis Techniques
Investigating the genetic basis of AvBD12 function involves a suite of molecular biology and genetic techniques. These methods are crucial for understanding gene variation, producing the peptide for study, and exploring its evolutionary context.
Single Nucleotide Polymorphism (SNP) Identification (if specifically related to AvBD12 function)
Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. Identifying SNPs within the AvBD12 gene and linking them to functional differences is a key goal of genetic analysis. High-density SNP arrays, such as the 600K Affymetrix array, are used to genotype large populations of chickens. animbiosci.orgresearchgate.net
Methodologies like Genome-Wide Association Studies (GWAS) are employed to find associations between specific SNPs and traits of interest. animbiosci.orgplos.org In the context of AvBD12, a GWAS could identify SNPs linked to variations in immune response or disease resistance. Researchers use bioinformatics software to perform quality control on the SNP data and to identify statistically significant associations. animbiosci.org While extensive SNP maps have been created for the chicken genome, and studies have identified SNPs in immune-related genes, specific reports detailing functional SNPs within the AvBD12 gene itself remain a focused area for future research. osti.govnih.gov The process involves filtering SNPs from large datasets and validating their frequency and functional impact in different chicken populations. researchgate.netnih.gov
Gene Cloning and Recombinant Protein Expression Systems
To obtain sufficient quantities of AvBD12 for functional studies, researchers use gene cloning and recombinant protein expression technologies. cabidigitallibrary.orgevitria.com The process begins with the amplification of the AvBD12 gene's coding sequence from chicken DNA. This gene fragment is then inserted into an expression vector, which is a circular piece of DNA (plasmid) designed to carry and express foreign genes in a host organism. cabidigitallibrary.orgmdpi.com
Commonly, the vector is introduced into a bacterial host like Escherichia coli because of its rapid growth and high yield potential. cabidigitallibrary.orgmdpi.com The host cells are cultured, and gene expression is induced, leading to the synthesis of the recombinant AvBD12 protein. cabidigitallibrary.org The protein is then purified from the host cells using techniques like affinity chromatography, often facilitated by a tag (e.g., a His-tag) included in the vector's design. cabidigitallibrary.org More advanced systems for producing recombinant proteins involve creating transgenic chickens that express the protein of interest, such as human interferon-beta, directly in their egg whites, offering a method for stable, large-scale production. cosmobio.co.jp
Bioinformatic and Computational Approaches
Bioinformatics and computational biology are indispensable for analyzing the vast amount of data generated from genomic and proteomic studies of AvBD12. mdpi.comroutledge.come3s-conferences.org These approaches allow for large-scale analysis of sequence data to infer evolutionary relationships and functional characteristics. nih.gov
Comparative Sequence Analysis and Phylogenetic Reconstruction
Comparative sequence analysis is used to understand the evolutionary history and functional conservation of AvBD12. The amino acid or nucleotide sequence of this compound is aligned with sequences of other defensins from chickens and other vertebrate species using multiple sequence alignment (MSA) tools. researchgate.netbioinformatics.nlnih.gov This alignment highlights conserved regions, which are likely crucial for the peptide's structure and function, as well as variable regions that may contribute to species-specific adaptations. nih.gov
Based on the MSA, a phylogenetic tree is constructed. bioinformatics.nl This tree is a graphical representation of the evolutionary relationships among the different defensin sequences, showing how they have diverged from common ancestors over time. bioinformatics.nlmdpi.comnih.gov Such analyses have been used to study the entire family of avian β-defensins, revealing patterns of gene duplication and positive selection that have shaped the evolution of this important component of the avian innate immune system. nih.gov This approach provides a broad perspective on how AvBD12 fits within the larger family of vertebrate defensins. researchgate.netnih.gov
Gene Structure and Promoter Region Analysis of Chicken Avian β-Defensin 12 (AvBD12)
The investigation into the genetic architecture of chicken Avian β-defensin 12 (AvBD12) involves a combination of computational and laboratory-based methodologies to elucidate its unique structure and regulatory mechanisms. These studies are fundamental to understanding its role in the avian innate immune system.
Gene Structure Analysis
Research methodologies for determining the gene structure of this compound primarily rely on genomic database mining and comparative sequence analysis. The chicken genome, having been extensively sequenced, provides the foundational data for these in silico approaches.
Detailed Research Findings:
Unlike the majority of avian β-defensin (AvBD) genes in chickens, which typically consist of four exons, the gene for AvBD12 presents a notable structural exception. nih.govresearchgate.net Analysis of the chicken genome has revealed that the AvBD12 gene is composed of only three exons. nih.govresearchgate.net This structural anomaly is believed to be the result of an evolutionary event where the last two exons fused into a single exon. nih.govresearchgate.netuu.nl Some analyses have even suggested a possible two-exon structure. mdpi.com
The typical four-exon structure of chicken AvBD genes is organized as follows:
Exon 1: Encodes the 5'-untranslated region (5' UTR). uu.nlresearchgate.net
Exon 2: Encodes the signal peptide and a portion of the pro-piece. uu.nlresearchgate.net
Exon 3: Encodes the remainder of the pro-piece and the majority of the mature peptide. researchgate.net
Exon 4: Encodes the final part of the mature peptide and the 3'-untranslated region (3' UTR). researchgate.net
In the case of AvBD12, the fusion of the third and fourth exons results in a consolidated final exon that encodes the latter part of the pro-piece and the entire mature peptide. nih.govuu.nl This distinct genomic organization is a key characteristic that differentiates AvBD12 from many other members of the chicken β-defensin family. The evolutionary history of the AvBD12 gene has been linked to specific ecological factors and life-history traits, highlighting its specialized adaptation. researchgate.net
| Genomic Feature | Typical Chicken AvBD Gene | This compound Gene | Reference |
|---|---|---|---|
| Total Exons | 4 | 3 (due to fusion) | nih.govresearchgate.net |
| Exon 1 Function | 5' UTR | 5' UTR | uu.nlresearchgate.net |
| Exon 2 Function | Signal Peptide & Partial Pro-piece | Signal Peptide & Partial Pro-piece | uu.nlresearchgate.net |
| Exon 3 Function | Remaining Pro-piece & Mature Peptide | Fused to encode remaining Pro-piece & full Mature Peptide | nih.govuu.nl |
| Exon 4 Function | End of Mature Peptide & 3' UTR |
Promoter Region Analysis
The methodologies employed to study the promoter region of AvBD12 focus on understanding the transcriptional regulation of the gene. These studies often involve in vitro cell culture experiments coupled with molecular biology techniques to quantify gene and protein expression in response to various stimuli.
Detailed Research Findings:
Research into the regulation of AvBD12 expression has revealed complex signaling pathways. Studies using cultured theca tissues from hen ovarian follicles have been particularly insightful. These experiments utilize quantitative reverse-transcription PCR (qRT-PCR) to measure changes in AvBD12 mRNA levels and Western blotting to analyze protein concentrations. nih.govresearchgate.net
It has been demonstrated that direct stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, does not significantly increase the expression of AvBD12 in theca tissue. nih.govresearchgate.net However, LPS does induce the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govresearchgate.net Subsequent experiments have shown that IL-1β can significantly upregulate both the mRNA and protein expression of AvBD12. nih.govresearchgate.net In contrast, IL-6 does not appear to have a significant regulatory effect on AvBD12 expression. nih.govresearchgate.net This suggests that the upregulation of AvBD12 during certain bacterial challenges is not a direct response to the pathogen-associated molecular patterns but is instead mediated by host cytokines like IL-1β. nih.gov
Furthermore, in vivo studies have confirmed that oral inoculation with Salmonella and intravenous injection of LPS can lead to increased expression of AvBD12, supporting the role of this defensin in the systemic immune response to bacterial infection. researchgate.net The expression of AvBD12 has also been identified in chicken sperm, where its levels increase after stimulation with LPS, indicating a role in the innate defense of the male and female genital tracts. nih.gov
| Stimulus | Experimental System | Effect on AvBD12 Expression | Methodology | Reference |
|---|---|---|---|---|
| Lipopolysaccharide (LPS) | Theca Tissue Culture | No direct significant effect | qRT-PCR | nih.govresearchgate.net |
| Interleukin-1β (IL-1β) | Theca Tissue Culture | Significant upregulation | qRT-PCR, Western Blot | nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Theca Tissue Culture | No significant effect | qRT-PCR | nih.govresearchgate.net |
| Salmonella Inoculation (oral) | Hen Ovarian Tissue (in vivo) | Upregulation | Not specified | researchgate.net |
| Lipopolysaccharide (LPS) | Sperm (in vitro) | Significant upregulation | Real-time PCR | nih.gov |
Future Research Directions and Applications in Poultry Science
Elucidating Detailed Molecular Mechanisms of AvBD12 Action
While it is established that AvBD12, also known as Gallinacin-10, possesses antimicrobial properties, the precise molecular mechanisms governing its action are not fully elucidated. Future research should focus on several key areas to unravel these complexities. A primary objective is to understand how AvBD12 interacts with and disrupts microbial membranes. While many defensins are known to create pores in bacterial cell walls, the specific structural determinants of AvBD12 that facilitate this process remain to be identified.
Beyond its direct antimicrobial activity, AvBD12 has been identified as a chemoattractant for avian immune cells and has been shown to induce the migration of mammalian dendritic cells. researchgate.netmdpi.comresearchgate.net This immunomodulatory function is a critical area for further investigation. Understanding the specific receptors on immune cells that AvBD12 interacts with and the subsequent signaling pathways that are activated is crucial. Such studies will clarify its role in orchestrating the innate and adaptive immune responses.
Furthermore, research into synthetic analogues of AvBD12 has shown that it is possible to enhance its antimicrobial activity against both gram-negative and gram-positive bacteria compared to its wild-type form. researchgate.netresearchgate.net Future studies should continue to explore the structure-activity relationships of AvBD12 to design more potent and specific antimicrobial peptides.
Investigating Regulatory Networks Governing AvBD12 Expression
The expression of AvBD12 is known to be modulated in response to various stimuli, indicating a complex regulatory network. Studies have shown that its expression is significantly increased in response to bacterial infections such as Salmonella typhimurium and Campylobacter jejuni. ethernet.edu.etcabidigitallibrary.orgliverpool.ac.uk The expression of AvBD12 can also be influenced by parasitic infections, as seen in the case of Eimeria, where dietary supplementation with myricetin (B1677590) was found to upregulate its gene expression. mdpi.com
Future research should aim to identify the specific transcription factors and signaling pathways that control the expression of the AvBD12 gene. Understanding how pathogens and their components, such as lipopolysaccharides (LPS), trigger these pathways will provide valuable insights into the host's initial response to infection. bioscientifica.com Moreover, investigating the epigenetic regulation of AvBD12 expression could reveal novel mechanisms for its long-term modulation.
Additionally, the influence of dietary components on AvBD12 expression warrants further exploration. For instance, sodium butyrate (B1204436) has been shown to increase AvBD12 expression in the duodenum of broiler chicks. nih.gov A deeper understanding of how nutritional interventions can modulate the expression of this key defensin (B1577277) could lead to the development of feed additives that enhance the innate immunity of poultry.
| Factor Influencing AvBD12 Expression | Observed Effect | Location/Cell Type |
| Salmonella typhimurium infection | Increased expression | Leukocytes |
| Campylobacter jejuni infection | Upregulated expression | Ileal and caecal tissues |
| Eimeria infection (with Myricetin) | Upregulated expression | Intestinal tissues |
| Sodium Butyrate supplementation | Increased expression | Duodenum |
| Lipopolysaccharide (LPS) | Modulated expression | Hen vaginal cells |
| Interleukin-6 (IL-6) | Modulated expression | Hen vaginal cells |
Exploring Genetic Engineering Approaches to Modulate AvBD12 (excluding human trials)
Genetic engineering offers a powerful tool for enhancing disease resistance in poultry by modulating the expression of key immune genes like AvBD12. Future research could explore the use of gene-editing technologies, such as CRISPR-Cas9, to enhance the endogenous expression of the AvBD12 gene in chickens. This could involve targeted modifications to the promoter region of the gene to increase its basal expression or to enhance its inducibility in response to pathogens.
Another avenue of research is the development of transgenic chickens that overexpress AvBD12. This could be achieved by introducing an additional copy of the AvBD12 gene under the control of a strong, tissue-specific promoter. Such an approach could lead to a more robust and rapid innate immune response at key mucosal surfaces, which are the primary sites of pathogen entry. The focus of such research would be strictly on poultry applications to improve animal welfare and food safety.
Role of AvBD12 in Breeding Programs for Enhanced Disease Resistance in Chickens
The identification of genetic markers associated with disease resistance is a cornerstone of modern animal breeding. Research has indicated that polymorphisms within the AvBD12 gene are associated with variations in Salmonella load in poultry. tandfonline.comtandfonline.com This makes AvBD12 a strong candidate gene for inclusion in breeding programs aimed at enhancing disease resistance.
Future research should focus on identifying specific single nucleotide polymorphisms (SNPs) or other genetic variations in the AvBD12 gene that are correlated with superior immune function and resistance to a broader range of poultry pathogens. Large-scale association studies in different commercial chicken lines will be necessary to validate these markers.
Once validated, these genetic markers can be incorporated into marker-assisted selection (MAS) programs. cabidigitallibrary.org This would allow breeders to select for birds with favorable AvBD12 alleles, leading to the development of poultry lines with genetically enhanced innate immunity. Such an approach offers a sustainable and long-term strategy for improving the health and resilience of commercial poultry flocks.
Potential of AvBD12 as a Biomarker for Avian Health Status
The dynamic expression of AvBD12 in response to infection and inflammation suggests its potential as a biomarker for avian health. The upregulation of AvBD12 expression following infection with pathogens like Salmonella and Campylobacter, as well as during parasitic infections, indicates that its levels could serve as an early indicator of disease. mdpi.comethernet.edu.etcabidigitallibrary.orgliverpool.ac.uk
Future research should focus on developing and validating assays to quantify AvBD12 levels in easily accessible samples, such as blood or fecal matter. This would enable non-invasive monitoring of flock health. Establishing baseline levels of AvBD12 expression in healthy birds and defining the range of expression changes associated with different disease states will be crucial for its application as a reliable biomarker.
Furthermore, monitoring AvBD12 levels could also be used to assess the efficacy of preventative or therapeutic interventions, such as vaccination, probiotics, or novel feed additives. mdpi.comnih.gov A change in AvBD12 expression following such treatments could provide an early indication of their immunomodulatory effects.
| Pathogen/Condition | AvBD12 Expression Change | Potential Biomarker Application |
| Salmonella infection | Increased | Early detection of bacterial infection |
| Campylobacter infection | Increased | Monitoring for enteric pathogens |
| Eimeria infection | Modulated | Indicator of parasitic infection and immune response |
| Dietary interventions | Modulated | Assessing efficacy of immune-enhancing feed additives |
Comparative Studies with Other Avian Beta-Defensins and Antimicrobial Peptides
The chicken genome contains a family of 14 avian beta-defensins, each with potentially unique properties and functions. Comparative studies between AvBD12 and other AvBDs are essential for a comprehensive understanding of the avian innate immune system. For example, studies comparing AvBD6 and AvBD12 have revealed differences in their net positive charge and their potency in neutralizing lipopolysaccharides. researchgate.netfrontiersin.orgresearchgate.net
Future research should expand these comparative analyses to include a wider range of AvBDs. Such studies could investigate differences in their antimicrobial spectrum, immunomodulatory activities, and expression patterns in different tissues and in response to various pathogens. This will help to elucidate the specific roles of each defensin and identify potential synergistic interactions between them.
Q & A
Q. What expression systems are optimal for producing bioactive Chicken AvBD12, and what methodological challenges arise during purification?
Recombinant this compound is commonly expressed in E. coli using vectors like pProEX-HTa with His-tag systems. However, inclusion body formation often necessitates refolding protocols, such as gradient dialysis with urea or guanidine hydrochloride, to restore antimicrobial activity. SDS-PAGE and Western blotting are critical for verifying purity and identity .
Q. How can researchers standardize antimicrobial activity assays for this compound across bacterial strains?
Use colony counting assays with logarithmic-phase bacterial cultures (e.g., E. coli or Salmonella), standardized to 2 × 10⁶ CFU/mL. Test multiple protein concentrations (50–500 mg/L) in PBS, with negative controls and triplicate sampling. Data normalization using tools like GraphPad Prism ensures reproducibility .
Q. What structural features of this compound influence its salt sensitivity, and how can this be experimentally addressed?
The cationic nature of AvBD12 makes its activity NaCl-sensitive. To mitigate this, use low-salt buffers (≤150 mM NaCl) and test under physiologically relevant ionic conditions. Circular dichroism (CD) spectroscopy can correlate structural stability with ionic strength .
Advanced Research Questions
Q. How can contradictory findings about AvBD12’s sequence conservation versus functional variability be resolved?
Comparative genomic analyses (e.g., BUSTED or FUBAR algorithms) and site-directed mutagenesis can identify conserved residues critical for antimicrobial function. Studies show AvBD12 lacks sequence variation in some avian lineages, suggesting strong purifying selection, yet functional assays may reveal context-dependent activity .
Q. What experimental designs control for confounding variables in in vivo AvBD12 expression studies (e.g., probiotic interactions)?
Use controlled challenge trials with pathogens like Campylobacter jejuni, comparing treatment groups (e.g., probiotics vs. non-probiotics) and measuring AvBD12 expression via qPCR in tissues like the proventriculus. Include LPS-stimulated controls and normalize to housekeeping genes .
Q. How do researchers validate AvBD12’s lack of hemolytic activity while ensuring assay sensitivity?
Perform hemolysis assays with chicken erythrocytes at protein concentrations up to 500 mg/L. Use spectrophotometric quantification of hemoglobin release (OD₅₄₁ nm) and statistical tests (e.g., ANOVA) to confirm non-significant differences from PBS controls, as shown in Figure 5 of .
Methodological and Data Analysis Challenges
Q. What statistical approaches are recommended for analyzing dose-dependent antimicrobial effects of AvBD12?
Non-linear regression models (e.g., log[inhibitor] vs. response) in GraphPad Prism or R can quantify EC₅₀ values. Address variability by bootstrapping confidence intervals and reporting effect sizes for biological significance .
Q. How can researchers reconcile discrepancies between in vitro and in vivo AvBD12 activity data?
Conduct pharmacokinetic studies to measure tissue-specific bioavailability and degradation rates. Pair in vitro MIC assays with in vivo bacterial load measurements (e.g., qPCR of pathogen DNA) in mucosal tissues .
Q. What molecular dynamics (MD) simulation parameters best predict AvBD12’s interactions with microbial membranes?
Use all-atom MD simulations with lipid bilayers mimicking bacterial membranes (e.g., POPE/POPG). Analyze hydrogen bonding, electrostatic potentials, and residue-level membrane penetration over ≥100 ns trajectories .
Reproducibility and Ethical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
